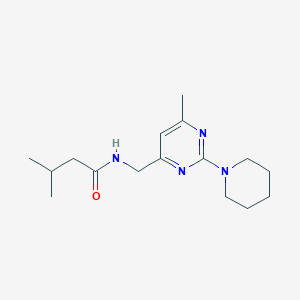

3-methyl-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide

Description

3-methyl-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide is a synthetic organic compound featuring a pyrimidine core substituted with a methyl group at the 6-position and a piperidin-1-yl group at the 2-position. The butanamide side chain is linked via a methylene bridge to the pyrimidine ring.

Properties

IUPAC Name |

3-methyl-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O/c1-12(2)9-15(21)17-11-14-10-13(3)18-16(19-14)20-7-5-4-6-8-20/h10,12H,4-9,11H2,1-3H3,(H,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRVABXIBFURTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the piperidine ring: This step often involves nucleophilic substitution reactions.

Attachment of the butanamide group: This is typically done through amide bond formation using coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-methyl-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a ligand in studies of receptor-ligand interactions.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural features can be compared to derivatives like 3-((3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl)-3-oxopropionitrile (disclosed in ) . Key differences include:

Implications of Structural Differences :

- Functional Groups : The nitrile group in the patent compound could influence solubility and metabolic stability, whereas the amide in the target compound may facilitate hydrogen bonding with target proteins.

- Piperidine Substitution : Both compounds feature piperidine moieties, which are common in pharmaceuticals for modulating lipophilicity and bioavailability.

Crystallographic and Physicochemical Properties

The patent compound () emphasizes crystalline forms, critical for pharmaceutical formulation stability and bioavailability .

Hypothetical Pharmacological Considerations

- Target Compound : The amide group may confer protease resistance compared to ester or nitrile functionalities. However, the absence of fused rings might reduce planar stacking efficiency.

- Patent Compound : The nitrile group could act as a hydrogen bond acceptor, while the fused ring system may enhance target selectivity.

Biological Activity

3-methyl-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide, identified by its CAS number 1796994-36-9, is a compound of significant interest due to its potential biological activities. The structure of this compound allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 3-methyl-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]butanamide. It features a piperidine ring and a pyrimidine moiety, which are known to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H26N4O |

| Molecular Weight | 298.41 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

The biological activity of this compound is primarily attributed to its ability to bind specific molecular targets, such as enzymes and receptors. This binding can modulate cellular processes, potentially leading to therapeutic effects.

Biological Activity

Research indicates that compounds with similar structures exhibit various pharmacological effects, including anti-cancer properties. For instance, studies have shown that piperidine derivatives can inhibit growth in cancer cell lines by inducing apoptosis and altering gene expression related to cell survival .

Case Studies

- Anti-Cancer Activity : A study on piperidin-based compounds revealed that they significantly reduced the growth of hematological cancer cell lines while promoting the expression of apoptosis-related genes like p53 and Bax . Such findings suggest that this compound may have similar effects.

- Molecular Docking Studies : Computational docking studies have demonstrated that compounds with structural similarities can effectively interact with target proteins involved in cancer progression, indicating the potential for this compound to serve as a lead compound in drug development .

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetic profile and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics is crucial for evaluating the therapeutic potential of any compound.

| Parameter | Expected Value |

|---|---|

| Absorption | Moderate |

| Distribution | High tissue affinity |

| Metabolism | Hepatic (liver) |

| Excretion | Renal (kidney) |

| Toxicity | Low (based on structural analogs) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.